molecular formula C13H20O B14471872 Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- CAS No. 36208-59-0

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-

Cat. No.: B14471872
CAS No.: 36208-59-0
M. Wt: 192.30 g/mol
InChI Key: PDSPBIIMJJPMBL-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.2]octane framework, which includes a carboxaldehyde group at the 5th position, a methyl group at the 4th position, and an isopropyl group at the 1st position. The compound’s molecular formula is C13H20O, and it is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- typically involves the Diels-Alder reaction, a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde: Lacks the methyl and isopropyl groups.

    Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Has a different bicyclic framework.

    Bicyclo[2.2.2]oct-2-ene: Lacks the carboxaldehyde group .

Uniqueness

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .

Properties

CAS No.

36208-59-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-methyl-1-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)8-11(13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

PDSPBIIMJJPMBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1C=O)(C=C2)C

Origin of Product

United States

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